Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester
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Overview
Description
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C13H32O4Si3. It is a derivative of butanoic acid where the hydroxyl group is replaced by a trimethylsilyl group, making it a silyl ether. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of butanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Butanoic acid+Trimethylsilyl chloride→Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Formation of silanol and butanoic acid derivatives.
Reduction: Formation of butanol and trimethylsilyl alcohol.
Substitution: Formation of various substituted butanoic acid derivatives.
Scientific Research Applications
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. This makes it a valuable tool in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other silyl ethers. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.
Properties
CAS No. |
55133-95-4 |
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Molecular Formula |
C10H24O3Si2 |
Molecular Weight |
248.47 g/mol |
IUPAC Name |
trimethylsilyl 4-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C10H24O3Si2/c1-14(2,3)12-9-7-8-10(11)13-15(4,5)6/h7-9H2,1-6H3 |
InChI Key |
JQUWWJZPEOMMSB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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